
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato is a chemical compound with the molecular formula C16H12N2O2. It is a type of isocyanate, which are compounds containing the functional group -N=C=O. Isocyanates are highly reactive and are commonly used in the production of polyurethanes and other polymers.
Métodos De Preparación
The synthesis of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato typically involves the reaction of an amine with phosgene. The general reaction conditions include:
Reactants: An amine precursor and phosgene.
Solvent: Often an inert solvent such as dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Catalysts: Catalysts may be used to enhance the reaction rate.
Industrial production methods for isocyanates often involve the use of continuous flow reactors to ensure consistent product quality and to handle the highly reactive nature of the intermediates safely.
Análisis De Reacciones Químicas
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato undergoes several types of chemical reactions:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and polyols. The major products formed from these reactions are urethanes, ureas, and polyurethanes.
Aplicaciones Científicas De Investigación
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato has several scientific research applications:
Chemistry: It is used in the synthesis of polyurethanes, which are important materials in coatings, adhesives, and foams.
Biology: It is used in the modification of biomolecules for various applications, including drug delivery and tissue engineering.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-performance materials, such as elastomers and thermoplastic polyurethanes.
Mecanismo De Acción
The mechanism of action of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato involves the reaction of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reaction forms a covalent bond between the isocyanate and the nucleophile, resulting in the formation of urethanes or ureas.
Comparación Con Compuestos Similares
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato can be compared with other isocyanates such as:
4,4’-Methylene diphenyl diisocyanate (MDI): MDI is widely used in the production of polyurethanes and has similar reactivity to this compound.
Toluene diisocyanate (TDI): TDI is another commonly used isocyanate in the production of flexible foams and coatings.
Hexamethylene diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes, which are known for their UV stability and weather resistance.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other isocyanates.
Propiedades
Número CAS |
94166-82-2 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-isocyanato-4-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h2-8H,9H2,1H3 |
Clave InChI |
MIADHZYPDWJARW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC2=CC=CC=C2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


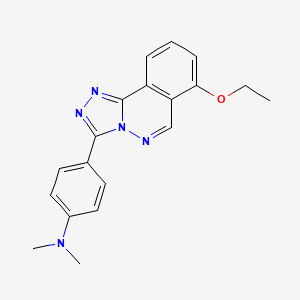

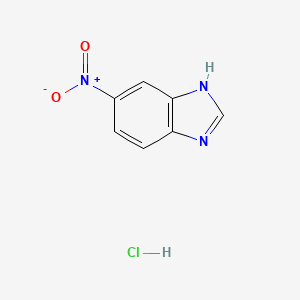
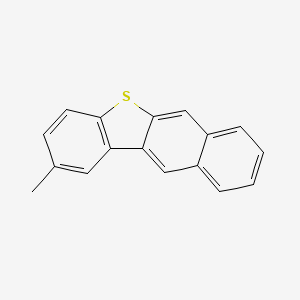

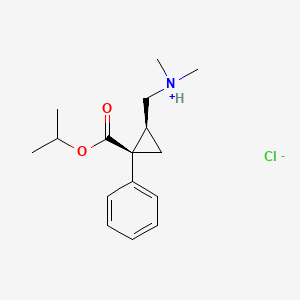
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)

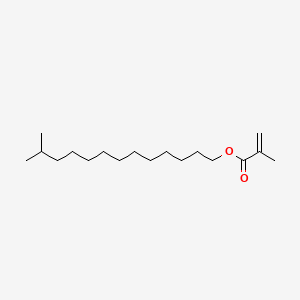
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
